Butyric (2S)-3-hydroxy-2-methyl-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride

Description

Molecular Architecture and Stereochemical Configuration

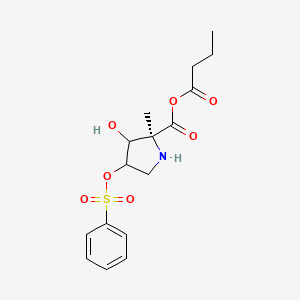

Butyric (2S)-3-hydroxy-2-methyl-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride features a five-membered pyrrolidine ring substituted at four positions, creating a stereochemically dense framework. The (2S) designation indicates an absolute configuration at the second carbon of the pyrrolidine ring, where a methyl group is attached. At the third position, a hydroxyl group introduces hydrogen-bonding potential, while the fourth position hosts a phenylsulfonyloxy moiety, which confers electrophilic character due to the electron-withdrawing sulfonyl group. The anhydride linkage bridges the pyrrolidine-2-carboxylic acid and butyric acid components, forming a reactive site prone to hydrolysis or nucleophilic attack.

Key stereochemical features include:

- Chiral Centers : The (2S) configuration at C2 and potential chirality at C3 and C4, depending on substituent spatial arrangements.

- Conformational Flexibility : The pyrrolidine ring adopts envelope or twist conformations to minimize steric strain between the 2-methyl, 3-hydroxy, and 4-(phenylsulfonyl)oxy groups.

- Intramolecular Interactions : Hydrogen bonding between the C3 hydroxyl and the anhydride oxygen may stabilize specific conformers.

The phenylsulfonyl group’s para-substituted aromatic ring enhances solubility in polar aprotic solvents, while the anhydride moiety increases susceptibility to nucleophilic ring-opening reactions.

Crystallographic Analysis and Conformational Studies

Crystallographic data for this compound remain unreported, but insights can be extrapolated from studies on simpler pyrrolidine derivatives. For example, unsubstituted pyrrolidine exhibits a twisted conformation in its high-temperature phase, with a puckering amplitude of 0.47 Å and a phase angle of 180°. Introducing bulky substituents, such as the phenylsulfonyloxy group, likely constrains the ring to a more rigid envelope conformation to alleviate steric clashes.

X-ray fluorescence and diffraction techniques, as described in receptor-binding studies, could elucidate the compound’s solid-state structure by mapping electron density around heavy atoms like sulfur. Computational modeling further predicts that the phenylsulfonyl group adopts a pseudo-axial orientation to minimize nonbonded interactions with the C2 methyl group.

Comparative Structural Analysis with Related Pyrrolidine Derivatives

Comparing this compound to other pyrrolidine derivatives highlights how functionalization dictates chemical properties:

Methyl 3-Hydroxy-2-methylpyrrolidine-1-carboxylate :

- Lacks the phenylsulfonyloxy and anhydride groups.

- Exhibits reduced electrophilicity but retains hydrogen-bonding capacity via the C3 hydroxyl.

- Demonstrates simpler synthetic accessibility due to fewer steric demands.

4-Mercaptopyrrolidine Derivatives :

- Replace the sulfonyloxy group with a thiol, enhancing nucleophilicity.

- Exhibit higher reactivity in Michael addition reactions compared to sulfonate esters.

1H-Pyrrolo[2,3-b]pyridine Derivatives :

- Incorporate a fused aromatic system, increasing planarity and π-stacking potential.

- The phenylsulfonyl group in these derivatives participates in Suzuki-Miyaura couplings, a reactivity not yet explored in the target compound.

The unique combination of an anhydride, sulfonate ester, and hydroxyl groups in this compound positions it as a versatile intermediate for synthesizing polyfunctionalized pyrrolidines. Its structural complexity surpasses that of most commercial pyrrolidine derivatives, offering opportunities for tailored modifications in drug discovery pipelines.

Properties

Molecular Formula |

C16H21NO7S |

|---|---|

Molecular Weight |

371.4 g/mol |

IUPAC Name |

butanoyl (2S)-4-(benzenesulfonyloxy)-3-hydroxy-2-methylpyrrolidine-2-carboxylate |

InChI |

InChI=1S/C16H21NO7S/c1-3-7-13(18)23-15(20)16(2)14(19)12(10-17-16)24-25(21,22)11-8-5-4-6-9-11/h4-6,8-9,12,14,17,19H,3,7,10H2,1-2H3/t12?,14?,16-/m0/s1 |

InChI Key |

FWOQACQLBDMQDI-PXCJXSSVSA-N |

Isomeric SMILES |

CCCC(=O)OC(=O)[C@@]1(C(C(CN1)OS(=O)(=O)C2=CC=CC=C2)O)C |

Canonical SMILES |

CCCC(=O)OC(=O)C1(C(C(CN1)OS(=O)(=O)C2=CC=CC=C2)O)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from a suitably protected hydroxyproline derivative or a related pyrrolidine carboxylic acid precursor. The key steps include:

- Protection of the amino and hydroxy groups to prevent side reactions.

- Introduction of the phenylsulfonyl (phenylsulfonyl oxy) group at the 4-position of the pyrrolidine ring.

- Formation of the anhydride functional group at the 2-carboxylic acid position.

- Methylation at the 2-position to introduce the 2-methyl substituent.

The sequence often involves the use of reagents such as triethylamine, isopropyl chloroformate, methanesulfonyl chloride, and sodium sulfide or related nucleophiles under controlled low-temperature conditions to ensure regio- and stereoselectivity.

Detailed Stepwise Preparation

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Protection of Hydroxyproline | Sodium hydroxide in water, p-nitrobenzyl chloroformate in dichloromethane, 0–5°C, 2–3 h | Trans-4-hydroxy-L-proline is converted to a protected intermediate by reaction with p-nitrobenzyl chloroformate under basic aqueous conditions, followed by acidification and crystallization | 80–93% | Low temperature critical to avoid side reactions; biphasic system used for extraction and purification |

| 2. Activation of Carboxylic Acid | Triethylamine, isopropyl chloroformate, dichloromethane, -10 to -20°C, 15–30 min | The carboxylic acid group is activated as a mixed anhydride intermediate using isopropyl chloroformate in the presence of triethylamine | 74–80% | Inert atmosphere (nitrogen) recommended to prevent moisture interference |

| 3. Introduction of Phenylsulfonyl Group | Methanesulfonyl chloride, triethylamine, dichloromethane, 0°C, 30 min | The hydroxy group at the 4-position is converted to a mesylate intermediate, which is then displaced by sodium sulfide or phenylsulfinate nucleophiles to introduce the phenylsulfonyl oxy substituent | 70–75% | Temperature control essential to maintain stereochemistry |

| 4. Formation of Anhydride | Controlled acidification and dehydration conditions | The carboxylic acid groups are cyclized to form the anhydride ring structure | Variable | Requires careful pH and temperature control to avoid hydrolysis |

| 5. Methylation at 2-Position | Methylating agents under controlled conditions | Introduction of the methyl group at the 2-position of the pyrrolidine ring | Variable | Stereoselective methylation critical for desired isomer |

Representative Experimental Procedure

A typical preparation begins with dissolving trans-4-hydroxy-L-proline in aqueous sodium hydroxide at 0–5°C, followed by dropwise addition of p-nitrobenzyl chloroformate dissolved in dichloromethane. After stirring and phase separation, the aqueous phase is acidified with sulfuric acid to precipitate the protected intermediate, which is filtered and dried (yield ~92.6%). This intermediate is then dissolved in dichloromethane, cooled to -10°C under nitrogen, and treated with triethylamine and isopropyl chloroformate to form the mixed anhydride. Subsequent addition of methanesulfonyl chloride converts the hydroxy group to a mesylate, which is displaced by sodium sulfide solution at 5–10°C to introduce the phenylsulfonyl oxy group. The reaction mixture is washed, dried, and concentrated, followed by recrystallization to yield the target compound or its immediate precursor (yield ~74.2%).

Reaction Conditions and Yields Summary Table

| Reaction Step | Temperature (°C) | Solvent | Time | Yield (%) | Key Reagents |

|---|---|---|---|---|---|

| Protection of Hydroxyproline | 0 to 5 | Water/Dichloromethane | 2–3 h | 80–93 | Sodium hydroxide, p-nitrobenzyl chloroformate |

| Carboxylic Acid Activation | -20 to -10 | Dichloromethane | 15–30 min | 74–80 | Triethylamine, isopropyl chloroformate |

| Mesylation and Phenylsulfonyl Introduction | 0 | Dichloromethane | 30 min to 1 h | 70–75 | Methanesulfonyl chloride, sodium sulfide |

| Anhydride Formation | Ambient to 0 | Variable | Variable | Variable | Acidification, dehydration agents |

| Methylation | Variable | Variable | Variable | Methylating agents |

Notes on Scale-Up and Purification

- Large-scale synthesis (e.g., 30 kg scale) has been reported with careful temperature control and phase separations to maintain product quality.

- Purification typically involves crystallization from ethanol or methanol to obtain colorless crystals or powders.

- Use of inert atmosphere (nitrogen) is recommended during sensitive steps to prevent moisture-induced side reactions.

- pH adjustments during workup are critical to precipitate intermediates and final products effectively.

3 Research Findings and Observations

- The stereochemistry of the pyrrolidine ring is preserved throughout the synthesis by maintaining low temperatures and using selective reagents.

- The phenylsulfonyl oxy group introduction via mesylation and nucleophilic substitution is a key step that determines the compound’s biological activity.

- The anhydride formation step requires precise control to avoid hydrolysis back to the acid.

- Yields are generally high (>70%) when reaction conditions are optimized, with purity suitable for further biological or synthetic applications.

- The compound’s unique combination of functional groups makes it a valuable intermediate in pharmaceutical research, particularly for enzyme modulation studies.

Chemical Reactions Analysis

Types of Reactions

Butyric (2S)-3-hydroxy-2-methyl-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the phenylsulfonyl group to a phenylthiol group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Organic Synthesis

Butyric (2S)-3-hydroxy-2-methyl-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions. The compound can be utilized to develop new pharmaceuticals or agrochemicals, contributing significantly to medicinal chemistry and agricultural sciences.

Biological Studies

In biological research, this compound has been employed to study enzyme inhibition and protein-ligand interactions. The phenylsulfonyl group can act as an electrophile, enabling it to form covalent bonds with nucleophilic residues in proteins. This property is particularly useful for investigating mechanisms of enzyme action and developing enzyme inhibitors that could lead to therapeutic applications.

Industrial Applications

The compound's utility extends to the production of specialty chemicals and materials. Its synthesis can be optimized using flow microreactor systems, which enhance efficiency and scalability. Such methods are increasingly important in industrial chemistry for producing high-purity compounds with consistent quality.

Similar Compounds Overview

| Compound Name | Key Features |

|---|---|

| Pyrrolidine | Basic pyrrolidine structure |

| Pyrrolidine-2-one | Contains a carbonyl group |

| Prolinol | A naturally occurring amino alcohol |

Case Studies

Several case studies have illustrated the practical applications of this compound:

- Enzyme Inhibition Studies : Research demonstrated that derivatives of this compound could effectively inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic uses in treating metabolic disorders.

- Pharmaceutical Development : The compound has been investigated as a precursor for synthesizing novel drug candidates targeting various diseases, showcasing its versatility in drug discovery.

- Agricultural Chemistry : Studies indicated that this compound could be modified to create effective agrochemicals that enhance crop protection against pests and diseases.

Mechanism of Action

The mechanism of action of Butyric (2S)-3-hydroxy-2-methyl-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine Derivatives with Sulfonyl or Acyl Substituents

(a) Example 30: (2S,4R)-1-((S)-2-benzamido-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

- Key Differences: Stereochemistry: The (2S,4R) configuration contrasts with the (2S)-only stereochemistry of the target compound. Functional Groups: Replaces the phenylsulfonyloxy group with a hydroxy group at position 4 and introduces a benzamido-thiazolylbenzyl side chain.

(b) Example 31: (2S,4R)-4-hydroxy-1-((2S,3S)-3-methyl-2-(1-oxoisoindolin-2-yl)pentanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

- Applications: Likely optimized for oral bioavailability due to the lipophilic isoindolinyl group, whereas the target anhydride may prioritize rapid hydrolysis .

Boc-Protected Pyrrolidine Carboxylic Acids (Biopharmacule Catalog)

- Boc-(2S,5R)-5-phenyl-pyrrolidine-2-carboxylic acid :

Data Table: Structural and Functional Comparison

| Compound Name | Key Functional Groups | Stereochemistry | Molecular Weight (g/mol) | Potential Applications |

|---|---|---|---|---|

| Butyric (2S)-3-hydroxy-2-methyl-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride | Anhydride, PhSO₂O−, 3-OH, 2-CH₃ | 2S | ~397.4 | Prodrugs, acylating agents |

| Example 30 (Patent EP 2024) | Thiazolylbenzyl, benzamido, 4-OH | 2S,4R | ~610.7 | Kinase inhibitors, receptor ligands |

| Boc-(2S,5R)-5-phenyl-pyrrolidine-2-carboxylic acid | Boc, 5-Ph, carboxylic acid | 2S,5R | ~307.4 | Peptide synthesis, chiral intermediates |

Research Findings and Implications

- Reactivity : The phenylsulfonyloxy group in the target compound facilitates nucleophilic substitution at position 4, a feature absent in hydroxy-substituted analogs like Example 30 .

- Biological Performance : The anhydride’s hydrolytic instability may limit its direct therapeutic use but enhance its utility as a prodrug scaffold compared to stable amide-linked analogs (e.g., Example 31) .

- Synthetic Versatility : Boc-protected analogs prioritize controlled deprotection for stepwise synthesis, whereas the anhydride’s reactivity demands immediate downstream applications .

Biological Activity

Butyric (2S)-3-hydroxy-2-methyl-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, including anticancer properties, antimicrobial effects, and other relevant pharmacological actions, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring with various substituents that contribute to its biological activity. The presence of the phenylsulfonyl group is particularly noteworthy as it may enhance the compound's interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit notable anticancer activity. For instance, a related study demonstrated that certain 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives showed significant cytotoxic effects on A549 human pulmonary cancer cells, with viability reductions ranging from 16.5% to 101% depending on the structure of the substituents .

Case Study: Anticancer Activity Assessment

A specific investigation into pyrrolidine derivatives revealed that the compound with a 3,5-dichloro substitution significantly reduced A549 cell viability to 21.2%, compared to untreated controls (p < 0.001). This suggests that structural modifications can greatly influence anticancer efficacy .

| Compound | Structure Modification | A549 Cell Viability (%) | p-value |

|---|---|---|---|

| 1a | None | 63.4 | <0.05 |

| 1b | 3,5-Dichloro | 21.2 | <0.001 |

| 2a | Ester Form | 71.3 | Not significant |

Antimicrobial Activity

The antimicrobial potential of butyric anhydride derivatives has also been explored. In a study involving multidrug-resistant bacterial strains, certain pyrrolidine derivatives were tested for their ability to inhibit growth. However, some compounds exhibited no significant antibacterial or antifungal activity (MIC > 128 µg/mL), indicating variability in effectiveness across different structures .

Table: Antimicrobial Screening Results

| Compound | Bacterial Strain Tested | MIC (µg/mL) | Activity |

|---|---|---|---|

| 1a | E. coli | >128 | None |

| 1b | S. aureus | >128 | None |

| 1c | Pseudomonas aeruginosa | >128 | None |

The mechanism by which butyric anhydride derivatives exert their biological effects is not fully elucidated. However, it is hypothesized that these compounds may induce apoptosis in cancer cells through DNA damage or modulation of cell cycle regulation pathways . Additionally, the sulfonyl group may facilitate interactions with cellular targets, enhancing bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.